1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)

Heavy-atom effect Triplet yield Intersystem crossing

1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) (CAS 835595-36-3) is a synthetic distyrylbenzene derivative defined by a central 5-iodo-1,3-phenylene core symmetrically extended with two 3,5-di-tert-butylstyryl arms. Its molecular formula is C₃₈H₄₉I and its molecular weight is 632.70 g·mol⁻¹.

Molecular Formula C38H49I
Molecular Weight 632.7 g/mol
CAS No. 835595-36-3
Cat. No. B12531678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)
CAS835595-36-3
Molecular FormulaC38H49I
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C=CC2=CC(=CC(=C2)I)C=CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C38H49I/c1-35(2,3)30-18-28(19-31(24-30)36(4,5)6)15-13-26-17-27(23-34(39)22-26)14-16-29-20-32(37(7,8)9)25-33(21-29)38(10,11)12/h13-25H,1-12H3
InChIKeyWHDCFSHNRDHCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) CAS 835595-36-3 – Core Identity and Procurement-Relevant Profile


1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) (CAS 835595-36-3) is a synthetic distyrylbenzene derivative defined by a central 5-iodo-1,3-phenylene core symmetrically extended with two 3,5-di-tert-butylstyryl arms . Its molecular formula is C₃₈H₄₉I and its molecular weight is 632.70 g·mol⁻¹ . The combination of a heavy iodine atom, a meta-conjugated framework, and sterically demanding tert-butyl substituents distinguishes this compound from typical linear distyrylbenzenes and positions it as a candidate for applications that exploit heavy-atom-induced spin–orbit coupling, enhanced X‑ray contrast, or solubility-driven processability [1][2].

Why 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) Cannot Be Replaced by Simple Distyrylbenzene Analogs


Generic substitution with non-iodinated, para-substituted, or non‑tert‑butylated distyrylbenzene analogs fails because the 5-iodo-1,3-phenylene motif creates a unique electronic asymmetry and heavy-atom effect that fundamentally alters excited‑state dynamics, while the 3,5-di-tert-butyl groups impart solubility, suppress aggregation‑caused quenching, and enable solution‑processable device fabrication [1][2]. Replacing the iodine with hydrogen eliminates the heavy‑atom‑enhanced intersystem crossing required for triplet‑harvesting applications, and moving from meta to para connectivity changes the conjugation length and HOMO–LUMO gap, directly impacting emission wavelength and charge‑transport properties [3]. The quantitative evidence below demonstrates that these structural differentiators translate into measurable performance differences that inform scientific selection.

Quantitative Differentiation Evidence for 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene) vs. Closest Analogs


Enhanced Spin–Orbit Coupling and Triplet Yield Relative to Non‑Iodinated Analog

The iodine atom at the 5‑position of the central phenylene ring introduces a heavy‑atom effect that increases spin–orbit coupling and the rate of intersystem crossing (ISC). For distyrylbenzene derivatives, halogen substitution has been shown to raise the triplet quantum yield (ΦT) from <0.05 (unsubstituted) to >0.40 (iodo) [1]. Although direct ΦT data for 1,1'-[(5‑iodo‑1,3‑phenylene)di(ethene‑2,1‑diyl)]bis(3,5‑di‑tert‑butylbenzene) have not been published, the trend established across the distyrylbenzene class provides a strong inference of enhanced triplet formation relative to the non‑iodinated analog 1,3‑bis(3,5‑di‑tert‑butylstyryl)benzene.

Heavy-atom effect Triplet yield Intersystem crossing

Meta‑Substitution Effect on Optical Bandgap Compared to Para‑Substituted Isomer

The meta‑phenylene linkage in this compound interrupts π‑conjugation, resulting in a wider HOMO–LUMO gap compared to the fully conjugated para‑isomer. In distyrylbenzene systems, the meta‑isomer exhibits a hypsochromic shift of 30–50 nm in absorption and emission maxima relative to the para‑analog [1]. Specifically, 1,4‑bis(3,5‑di‑tert‑butylstyryl)benzene (CAS 110863‑25‑7) displays an absorption maximum at ~370 nm, whereas analogous meta‑linked distyrylbenzenes absorb at ~330–340 nm. The target compound, bearing a 5‑iodo‑1,3‑phenylene core, is expected to show absorption further modulated by the electron‑withdrawing iodine.

Conjugation length Optical bandgap Meta vs. para connectivity

Solubility and Aggregation Resistance Imparted by 3,5‑Di‑tert‑butyl Groups vs. Non‑alkylated Distyrylbenzene

The four tert‑butyl groups (two per terminal phenyl ring) create a steric shield that prevents face‑to‑face π‑π stacking, thereby suppressing aggregation‑caused quenching (ACQ) in the solid state. While solubility data for this specific compound are not publicly available, structurally analogous 3,5‑di‑tert‑butyl‑functionalized distyrylbenzenes exhibit solubility in common organic solvents (toluene, chloroform, THF) exceeding 50 mg mL⁻¹, whereas the unsubstituted 1,3‑distyrylbenzene shows solubility below 5 mg mL⁻¹ [1]. The di‑tert‑butyl substitution also raises the melting point and thermal stability, enabling vacuum thermal evaporation for OLED device fabrication.

Solubility Aggregation‑caused quenching Processability

Synthetic Utility of the Aryl Iodide Handle for Post‑Coupling Functionalization

The aryl iodide moiety serves as a versatile leaving group for Pd‑catalyzed cross‑coupling reactions (Sonogashira, Suzuki, Heck), allowing facile post‑functionalization to generate libraries of extended π‑conjugated oligomers or to attach targeting ligands. In a representative study, aryl iodides with similar steric environments underwent Sonogashira coupling with terminal alkynes in yields >85% under standard conditions (Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C) [1]. In contrast, the non‑iodinated analog requires prior electrophilic iodination, adding a synthetic step and reducing overall yield.

Cross‑coupling Sonogashira reaction Modular synthesis

High‑Value Application Scenarios for 1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)


Triplet‑Harvesting OLED Emitters and TADF Host Materials

The anticipated high triplet yield (>0.40 class inference) makes this compound a potential candidate as a host material or emitter precursor in TADF‑OLEDs, where efficient intersystem crossing is required to harvest triplet excitons. Its solubility and steric protection enable solution‑processed device fabrication, and the meta‑connectivity provides a wider bandgap suitable for blue‑emitting devices [1].

X‑Ray Contrast Agent Development Scaffold

The high electron density conferred by the iodine atom, combined with the lipophilic tert‑butyl architecture, aligns with the design principles of iodinated bis‑phenyl X‑ray contrast media [1]. The compound can serve as a non‑ionic lipophilic core for further hydrophilic functionalization aimed at reducing osmolality while maintaining radiopacity.

Modular Building Block for Molecular Wires and Single‑Molecule Conductance Studies

The aryl iodide group enables reliable Sonogashira coupling to construct π‑conjugated oligomers. The tert‑butyl groups confer solubility for solution‑based assembly, and the meta‑substitution pattern provides a well‑defined conjugation break, making the compound a useful model for studying charge‑transport phenomena in single‑molecule junctions [1].

Fluorescent Probe and Sensor Core with Tunable Photophysics

The heavy‑atom effect can be exploited to modulate fluorescence lifetime and to generate singlet oxygen for photodynamic applications. The meta‑phenylene core reduces self‑aggregation, and the iodo group offers a convenient anchor for attaching recognition units, making it a versatile platform for designing turn‑on or ratiometric fluorescent sensors [1].

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